Cas no 126261-84-5 (1-IODO-4-N-PROPYLBENZENE)

1-IODO-4-N-PROPYLBENZENE structure
1-IODO-4-N-PROPYLBENZENE structure
Nombre del producto:1-IODO-4-N-PROPYLBENZENE
Número CAS:126261-84-5
MF:C9H11I
Megavatios:246.088114976883
MDL:MFCD00051612
CID:91605
PubChem ID:612541

1-IODO-4-N-PROPYLBENZENE Propiedades químicas y físicas

Nombre e identificación

    • 1-IODO-4-N-PROPYLBENZENE
    • 1-IODO-4-PROPYLBENZENE
    • P-PROPYLIODOBENZENE
    • 1-iodanyl-4-propyl-benzene
    • 1-Iodo-4-PropYl-Benzene
    • 1-propyl-4-iodobenzene
    • 4-iodo-1-propylbenzene
    • 4-Iodopropylbenzene
    • 4-n-propyliodobenzene
    • 4-propyliodobenzene
    • 4-propylphenyl iodide
    • p-iodopropylbenzene
    • 126261-84-5
    • Benzene,1-iodo-4-propyl-
    • Benzene, 1-iodo-4-propyl-
    • DTXSID10346481
    • BFA26184
    • AKOS009158045
    • AS-58602
    • 4-Iodo-n-propylbenzene
    • FT-0607954
    • p-n-propyliodobenzene
    • 1-Iodo-4-propylbenzene #
    • MFCD00051612
    • 4-(n-propyl)iodobenzene
    • CS-0338147
    • SCHEMBL175475
    • A805532
    • AMY25672
    • DB-041816
    • MDL: MFCD00051612
    • Renchi: InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
    • Clave inchi: ZRWCHMFGMKNWEC-UHFFFAOYSA-N
    • Sonrisas: CCCC1=CC=C(C=C1)I

Atributos calculados

  • Calidad precisa: 245.99100
  • Masa isotópica única: 245.99055g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 82.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.9
  • Carga superficial: 0
  • Superficie del Polo topológico: 0Ų
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: Colorless or yellow liquid
  • Denso: 1.53
  • Punto de ebullición: 120-122°C 12mm
  • Punto de inflamación: 240-242°C
  • índice de refracción: 1.5790
  • PSA: 0.00000
  • Logp: 3.24370
  • Sensibilidad: Light Sensitive
  • Disolución: Insoluble in water

1-IODO-4-N-PROPYLBENZENE Información de Seguridad

  • Instrucciones de Seguridad: S24/25
  • Período de Seguridad:S24/25

1-IODO-4-N-PROPYLBENZENE PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D768059-5g
Benzene, 1-iodo-4-propyl-
126261-84-5 97%
5g
$275 2023-09-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-5g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
5g
¥1951.00 2023-02-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L05767-25g
1-Iodo-4-n-propylbenzene, 97%
126261-84-5 97%
25g
¥7923.00 2023-02-26
Aaron
AR000T4H-1g
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
1g
$156.00 2025-02-10
Aaron
AR000T4H-100mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
100mg
$56.00 2025-02-10
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-21
Aaron
AR000T4H-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$79.00 2025-02-10
eNovation Chemicals LLC
D768059-500mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
500mg
$95 2025-02-25
eNovation Chemicals LLC
D768059-250mg
Benzene, 1-iodo-4-propyl-
126261-84-5 95%
250mg
$90 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-YF230-1g
1-Iodo-4-n-propylbenzene
126261-84-5 97%
1g
¥435.0 2022-02-28

1-IODO-4-N-PROPYLBENZENE Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referencia
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

1-IODO-4-N-PROPYLBENZENE Raw materials

1-IODO-4-N-PROPYLBENZENE Preparation Products

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:126261-84-5)1-IODO-4-N-PROPYLBENZENE
A805532
Pureza:99%
Cantidad:25g
Precio ($):189.0